molecular formula C10H9FO2 B8515790 8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone

8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone

Cat. No. B8515790
M. Wt: 180.17 g/mol
InChI Key: GRPWVKHUXRYDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone is a useful research compound. Its molecular formula is C10H9FO2 and its molecular weight is 180.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-fluoro-5-hydroxy-3,4-dihydro-1 (2H)-naphthalenone

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

8-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H9FO2/c11-7-4-5-8(12)6-2-1-3-9(13)10(6)7/h4-5,12H,1-3H2

InChI Key

GRPWVKHUXRYDRU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-fluoro-5-methoxytetralone (Owton, W. M. J. Chem. Soc., Perkin Trans. 1 (1994), 2131-2135) (7.0 g, 36 mmol) in 1,2-dichlorethane (150 mL) was treated with aluminum chloride-(21 g, 157 mmol), refluxed for 3.5 hours, cooled to ambient temperature, poured carefully into 4M HCl (500 mL), stirred for 16 hours, treated with dichloromethane (400 mL) and thoroughly shaken. A black solid was removed by filteration through Celite®. The dichloromethane layer was isolated, combined with the black solid and extracted with 5% sodium hydroxide solution (3×150 mL). The combined sodium hydroxide extracts were acidified with 4M hydrochloric acid and the resulting solid was collected by filtration to provide the desired product as a brown solid.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.